AMD-070 hydrochloride(Mavorixafor)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

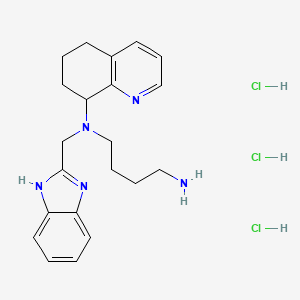

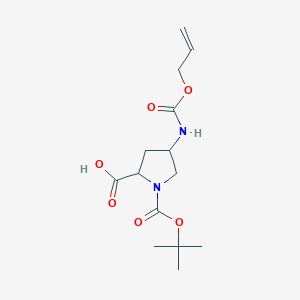

Mavorixafor trihydrochloride is an orally bioavailable, small-molecule antagonist of the CXC chemokine receptor 4 (CXCR4). It is primarily developed for the treatment of Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) syndrome, a rare immunodeficiency disorder. Additionally, it has shown potential in treating various cancers, including melanoma and other solid and liquid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mavorixafor trihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

Quinoline ring synthesis: The quinoline ring is synthesized via a Skraup reaction, involving aniline, glycerol, and an oxidizing agent like nitrobenzene.

Coupling reactions: The benzimidazole and quinoline intermediates are coupled using a suitable linker, such as a diamine, under basic conditions.

Final modifications: The final product is obtained by introducing the trihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of Mavorixafor trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Reaction scalability: Ensuring that each step can be scaled up without significant loss of yield or purity.

Purification: Employing techniques like crystallization, chromatography, and recrystallization to achieve high purity.

Quality control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Mavorixafor trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of Mavorixafor trihydrochloride with altered pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .

Scientific Research Applications

Mavorixafor trihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study CXCR4 receptor interactions and signaling pathways.

Biology: Investigated for its effects on immune cell trafficking and tumor microenvironment modulation.

Medicine: Developed for treating WHIM syndrome, melanoma, and other cancers. It has shown promise in enhancing the efficacy of checkpoint inhibitors in cancer therapy.

Mechanism of Action

Mavorixafor trihydrochloride exerts its effects by selectively antagonizing the CXCR4 receptor. This inhibition prevents the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1), thereby disrupting CXCR4-mediated signaling pathways. The key molecular targets and pathways involved include:

CXCR4 receptor: Blocking this receptor inhibits downstream signaling cascades.

Immune cell trafficking: Modulates the movement of immune cells, enhancing their infiltration into tumors.

Tumor microenvironment: Alters the inflammatory status, promoting anti-tumor immune responses

Comparison with Similar Compounds

Mavorixafor trihydrochloride is unique in its selectivity and oral bioavailability. Similar compounds include:

Balixafortide: Another CXCR4 antagonist, primarily studied in combination with chemotherapy for cancer treatment.

Plerixafor: A CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation.

AMD3100: A bicyclam molecule that inhibits CXCR4, used in stem cell mobilization

Mavorixafor trihydrochloride stands out due to its potential in treating a broader range of diseases and its favorable safety profile .

Properties

Molecular Formula |

C21H30Cl3N5 |

|---|---|

Molecular Weight |

458.9 g/mol |

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;trihydrochloride |

InChI |

InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H |

InChI Key |

FTHQTOSCZZCGHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)

![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid,8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)-](/img/structure/B12309521.png)

![3-ethynyl-6,8,8-trimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12309525.png)

![10,16-diphenyl-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12309533.png)

![rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione](/img/structure/B12309540.png)

![(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B12309546.png)

![6-(2,5-Dimethoxybenzyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12309547.png)

![(1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol](/img/structure/B12309552.png)